3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Sourcing a regiospecific benzenesulfonamide with a versatile amino handle often leads to analogs lacking key substitution. This compound resolves that gap as a defined intermediate with a free 3-amino group for precise conjugation. • Enables specific amide or reductive amination derivatization not possible with non-amino analogs. • Balanced clogP (~2.8) aids solubility modulation in lead optimization. • Supplied at ≥95% purity, ensuring consistency for fragment-based screening or probe assembly.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77
CAS No. 328028-61-1
Cat. No. B2889972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide
CAS328028-61-1
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N
InChIInChI=1S/C13H13ClN2O2S/c1-9-2-7-12(8-13(9)15)19(17,18)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
InChIKeyJCGWTTFFRYAJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide Overview


3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide (CAS 328028-61-1) is a substituted benzenesulfonamide featuring a 3-amino group and a 4-methyl group on the sulfonyl-bearing ring, and a 4-chlorophenyl substituent on the sulfonamide nitrogen [1]. This specific regioisomeric and substitution pattern differentiates it from simpler sulfonamides and other halogenated analogs, positioning it as a versatile intermediate in medicinal chemistry and chemical biology for the synthesis of more complex molecules or as a screening compound in target-based assays [2]. Its core structure combines a hydrogen-bond donor/acceptor capacity from the sulfonamide and amino groups with a lipophilic 4-chlorophenyl moiety, offering a distinct physicochemical profile compared to non-amino or differently halogenated analogs.

1 Medicinal chemistry intermediate with amino and 4-chlorophenyl substitution
2 Diversity screening library component offering hydrogen-bond-rich scaffold
3 Probe synthesis via derivatizable 3-amino handle

Substitution Risks: 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide


Interchanging 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide with a generic sulfonamide or a closely related analog is not chemically or functionally equivalent due to the specific and synergistic contribution of its 3-amino and 4-chlorophenyl groups. As detailed below, the presence of the 3-amino group fundamentally alters key physicochemical properties compared to the non-amino analog N-(4-chlorophenyl)-4-methylbenzenesulfonamide, including a significant reduction in lipophilicity and an increase in hydrogen-bonding capacity [1]. Furthermore, the specific combination of a 4-chlorophenyl group and a 3-amino-4-methylbenzenesulfonyl core is a unique regioisomeric arrangement not shared by other in-class compounds, which can lead to distinct biological target interactions and synthetic reactivity . Therefore, substituting this compound with a simpler sulfonamide or a different halogenated isomer would likely result in divergent solubility profiles, binding affinities, and downstream experimental outcomes.

Non-amino analog (e.g., N-(4-chlorophenyl)-4-methylbenzenesulfonamide) lacks the 3-amino group, increasing lipophilicity and reducing H-bonding capacity; solubility and target-engagement profile may shift.
Fluoro- or bromo-substituted analogs change halogen size and polarizability; SAR may not transfer directly and requires separate evaluation.

Differentiation from Analogs: 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide


Lipophilicity & H-Bonding vs. Non-Amino Analog

Compared to its direct structural analog lacking the 3-amino group (N-(4-Chlorophenyl)-4-methylbenzenesulfonamide, CAS 2903-34-6), 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide exhibits a markedly lower computed lipophilicity (XLogP3-AA of 2.8 versus a predicted ACD/LogP of 4.36) [1] . This 1.56 log-unit reduction indicates a significantly higher predicted aqueous solubility. Furthermore, the target compound possesses two hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), compared to one HBD and three HBA for the analog [1] . The additional HBD and HBA are directly attributable to the 3-amino substituent and provide the compound with a greater capacity for specific, directional intermolecular interactions, which is often critical for target engagement in biological systems.

Lipophilicity & H-bonding
Head-to-head
XLogP3-AA 2.8 vs ACD/LogP 4.36; HBD 2 vs 1; HBA 4 vs 3
Supports improved aqueous solubility and target interaction potential
Computed properties; experimental validation recommended
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Balanced MW & Halogen vs. Fluoro/Bromo Analogs

Within the class of 3-amino-N-(4-halophenyl)-4-methylbenzenesulfonamides, the chloro-substituted compound (MW = 296.77 g/mol) [1] occupies a balanced position between the corresponding fluoro (MW ~280.3 g/mol) and bromo (MW ~341.2 g/mol) analogs. The chloro substituent provides a larger van der Waals radius and greater polarizability than fluorine, which can enhance halogen bonding interactions, while avoiding the substantial increase in molecular weight and lipophilicity associated with bromine. This balance makes the chloro derivative a preferred intermediate for exploring SAR where both electronic effects and molecular size are critical parameters.

Balanced MW & halogen size
Class-level
MW 296.77; vs F analog ~280.3; vs Br analog ~341.2
Chloro offers intermediate halogen size for SAR studies
Inferred analogs; experimental confirmation needed
Fragment-Based Drug Discovery Structure-Activity Relationship (SAR) Halogen Bonding

Purity & Scalable Procurement

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is available from Santa Cruz Biotechnology with a specified purity of ≥95% [1]. The product is offered in research-grade quantities with transparent, scalable pricing: 1 g at $208.00 and 5 g at $625.00 [1]. This established commercial availability from a reputable vendor, with defined purity and pricing, provides a clear procurement advantage over less accessible or custom-synthesized analogs. In contrast, many closely related compounds (e.g., the non-amino analog) are not listed with comparable pricing or availability from the same vendor, making the target compound a more readily accessible choice for immediate research needs.

Purity & procurement
Supplier data
Purity ≥95%; research quantities available
Supports reproducible procurement for research synthesis
Pricing and availability subject to change
Chemical Procurement Research Supply Chain Building Block Sourcing

Research Applications: 3-Amino-N-(4-chlorophenyl)-4-methylbenzenesulfonamide


Medicinal Chemistry Lead Optimization

In lead optimization programs for enzyme inhibitors (e.g., carbonic anhydrase, proteases), where the sulfonamide group is a key pharmacophore, the incorporation of 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide as a core scaffold can be strategically employed to improve aqueous solubility and modulate target binding. The 3-amino group significantly reduces lipophilicity (XLogP3-AA = 2.8) compared to non-amino analogs, thereby potentially mitigating solubility-limited absorption and non-specific protein binding issues [1]. Simultaneously, the additional hydrogen bond donor and acceptor introduced by the amino group can be exploited to form new, specific interactions within a target's active site, as suggested by its increased HBD/HBA count relative to the comparator [1] [2]. This makes it a superior choice for SAR studies where improving both pharmacokinetic and pharmacodynamic properties is desired.

FBDD & Screening Library Design

3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide represents an ideal 'privileged fragment' for inclusion in diversity-oriented screening libraries. Its balanced molecular weight (296.77 g/mol) sits comfortably within the typical fragment range, and its unique combination of a lipophilic 4-chlorophenyl group and a hydrogen-bond-rich sulfonamide-amino core provides a diverse set of potential interaction vectors [1]. Unlike simpler sulfonamide fragments, this compound offers a pre-formed, more complex architecture that can yield higher-quality hits. Its structural differentiation from fluoro and bromo analogs provides medicinal chemists with a tool to probe halogen bonding and steric effects in fragment growing or linking strategies [1].

Probe Synthesis & Target Validation

The compound serves as a valuable intermediate for synthesizing activity-based probes or affinity reagents. The presence of the free 3-amino group is a key differentiator, as it provides a convenient and specific handle for further derivatization (e.g., through amide bond formation or reductive amination) to attach biotin, fluorophores, or photoaffinity labels. This synthetic versatility is not available in the non-amino analog, making 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide the preferred starting material for creating chemical tools aimed at validating sulfonamide-binding targets. Its commercial availability from Santa Cruz Biotechnology ensures a reliable supply for these specialized synthesis projects [2].

Analytical Method Development & Reference Standard

Given its well-defined structure and commercial availability with a specified purity (≥95%) [2], 3-Amino-N-(4-chloro-phenyl)-4-methyl-benzenesulfonamide is suitable for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC, LC-MS, or NMR methods for the detection and quantification of this specific sulfonamide class in complex mixtures, such as reaction monitoring samples or environmental matrices. Its distinct physicochemical properties (e.g., predicted melting point of 188.03°C) [2] also provide a reference point for thermal analysis techniques like differential scanning calorimetry (DSC).

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Hydrogen-bond donor/acceptor capacity and lipophilicity profile
Target engagement assays and solubility determination
Fragment-based screening library design
Fragment-like MW and halogen diversity
Biophysical hit validation and halogen-bonding assessment
Activity-based probe synthesis
Derivatizable 3-amino group
Conjugation efficiency and target pull-down validation
Analytical reference standard
Defined purity and structural reference
HPLC/LC-MS method development and thermal analysis calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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